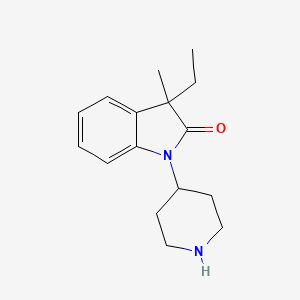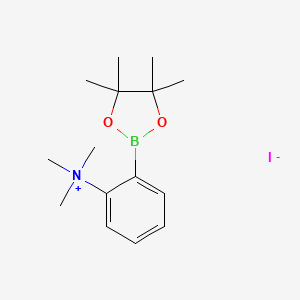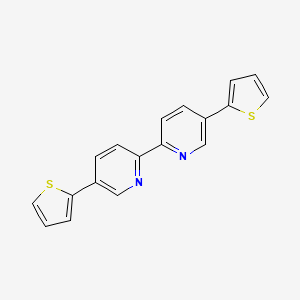
5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted at the 5-position by a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine typically involves the following steps:
-
Suzuki Coupling Reaction: : This method involves the coupling of 5-bromo-2,2’-bipyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
-
Stille Coupling Reaction: : Another common method is the Stille coupling reaction, where 5-bromo-2,2’-bipyridine is coupled with thiophene-2-stannane in the presence of a palladium catalyst. This reaction also requires an organic solvent and is performed under reflux conditions.
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.
-
Substitution: : The compound can participate in substitution reactions, where the thiophene rings can be functionalized with various substituents using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Toluene, dimethylformamide (DMF), dichloromethane
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Reduced Thiophene Derivatives: From reduction reactions
Functionalized Thiophenes: From substitution reactions
Scientific Research Applications
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
-
Organic Electronics: : It is used in the development of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
-
Coordination Chemistry: : The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions
-
Photovoltaics: : It is used in the design of dye-sensitized solar cells (DSSCs) as a sensitizer, enhancing the efficiency of light absorption and conversion.
-
Biological Research: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine in various applications is primarily based on its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In coordination chemistry, it forms stable complexes with metal ions, influencing the reactivity and properties of the metal center.
Comparison with Similar Compounds
Similar Compounds
5,5’-Di(thiophen-2-yl)-2,2’-bithiazole: Similar structure but with thiazole rings instead of pyridine rings.
5,5’-Di(thiophen-2-yl)-2,2’-bithiophene: Contains two thiophene rings connected by a bipyridine linkage.
5,5’-Di(thiophen-2-yl)-2,2’-biimidazole: Features imidazole rings instead of pyridine rings.
Uniqueness
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and coordination chemistry, where its ability to form stable complexes and facilitate charge transfer is highly valued.
Properties
IUPAC Name |
5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMQCBISODSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744123 |
Source


|
| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182631-76-1 |
Source


|
| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)

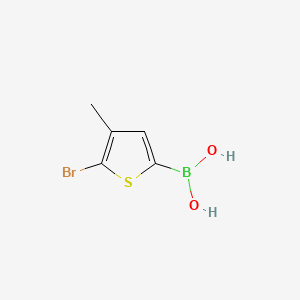
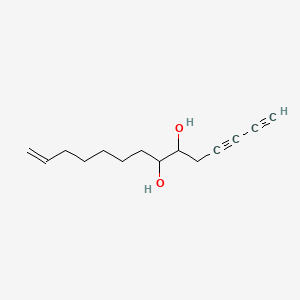
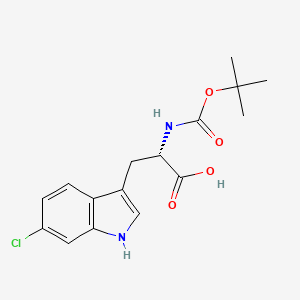
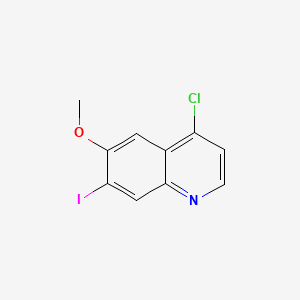
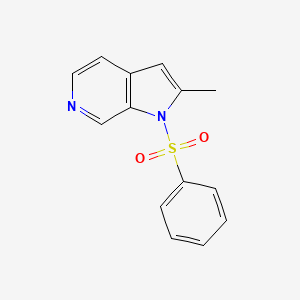

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

